molecular formula C17H17N5OS B2634737 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1170536-86-3

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2634737
CAS No.: 1170536-86-3
M. Wt: 339.42
InChI Key: NTFGGUQOUJWUAM-UHFFFAOYSA-N
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Description

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions

    Preparation of 6-Methylbenzo[d]thiazole: This can be synthesized by the cyclization of 2-aminothiophenol with acetic acid and methyl iodide under reflux conditions.

    Formation of Piperazine Derivative: The 6-methylbenzo[d]thiazole is then reacted with piperazine in the presence of a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Attachment of Pyrazine Moiety: The final step involves the coupling of the piperazine derivative with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine or pyrazine rings.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
  • (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

Uniqueness

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of benzo[d]thiazole, piperazine, and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from similar compounds.

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-2-3-13-15(10-12)24-17(20-13)22-8-6-21(7-9-22)16(23)14-11-18-4-5-19-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFGGUQOUJWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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